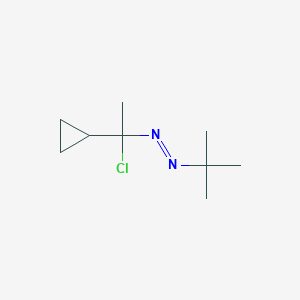![molecular formula C12H14N2O2 B14627332 2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- CAS No. 56635-07-5](/img/structure/B14627332.png)
2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- is a heterocyclic organic compound that features a piperidinedione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2,6-dione: A structurally similar compound with different substituents.
4-methylpiperidine-2,6-dione: Another related compound with a methyl group at the 4-position.
Uniqueness
2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56635-07-5 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-[(4-methylpyridin-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-13-7-10(9)8-14-11(15)3-2-4-12(14)16/h5-7H,2-4,8H2,1H3 |
Clave InChI |
QIYZDAIRBWSKME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)CN2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


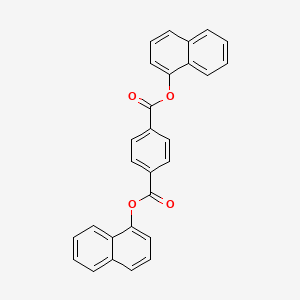
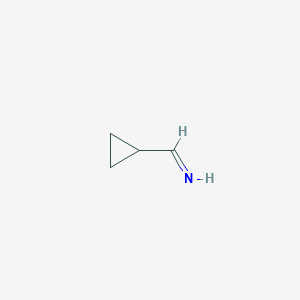
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
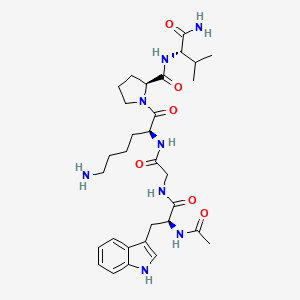
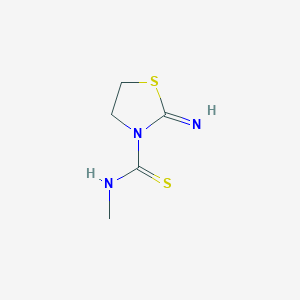

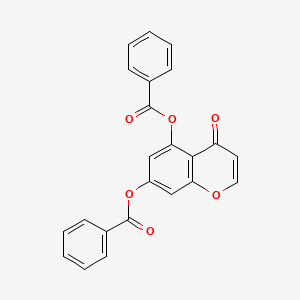
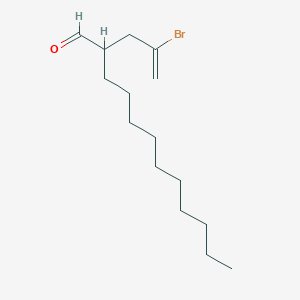
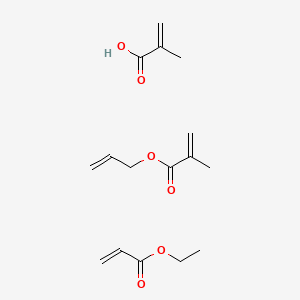
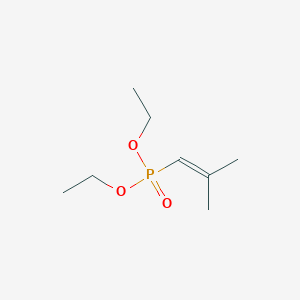
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
